molecular formula C9H9ClO3 B2725897 Methyl 2-(2-chloro-4-hydroxyphenyl)acetate CAS No. 72766-07-5

Methyl 2-(2-chloro-4-hydroxyphenyl)acetate

Cat. No.: B2725897
CAS No.: 72766-07-5
M. Wt: 200.62
InChI Key: UFMYMZSZEJWWBW-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a hydroxyl group

Mechanism of Action

Mode of Action

The specific mode of action of Methyl 2-(2-chloro-4-hydroxyphenyl)acetate It’s known that many similar compounds interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s known that the compound is a solid at room temperature and has a molecular weight of 20062 . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-4-hydroxyphenyl)acetate typically involves the esterification of 2-(2-chloro-4-hydroxyphenyl)acetic acid. One common method is to react the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-chloro-4-hydroxyphenyl)acetate is unique due to the specific positioning of the chlorine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 2-(2-chloro-4-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMYMZSZEJWWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72766-07-5
Record name methyl 2-(2-chloro-4-hydroxyphenyl)acetate
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